2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the linear formula C21H26N2O . It has a molecular weight of 322.45 .
Molecular Structure Analysis
The InChI code for 2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is1S/C21H26N2O/c1-16-7-8-20(17(2)13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3
. This code provides a detailed representation of the molecule’s structure.
Scientific Research Applications
Photochemical Reactions
Benzophenone derivatives, including structures similar to 2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, have been studied for their photochemical properties. Research by Nitta, Kuroki, and Sugiyama (1980) explored the photochemical cycloaddition of benzophenone, revealing the formation of oxetans and rearranged products upon irradiation with different derivatives (Nitta, Kuroki, & Sugiyama, 1980).
Catalytic Applications
A sulfonated Schiff base dimethyltin(IV) coordination polymer, which includes a benzophenone derivative, has been synthesized and characterized by Martins et al. (2016). This compound demonstrated catalytic efficiency in Baeyer–Villiger oxidation reactions under solvent-free conditions, showcasing the potential of benzophenone derivatives in catalysis (Martins, Hazra, Silva, & Pombeiro, 2016).
Plant Growth Inhibition Studies
Research by Yamada et al. (1979) on benzophenone derivatives, including 3,3′-dimethyl-4-methoxybenzophenone, indicated their potential in inhibiting plant growth and inducing chlorosis in various plants. These studies help in understanding the phytotoxic activities of such compounds (Yamada, Kurozumi, Futatsuya, Ito, Ishida, & Munakata, 1979).
Photoinitiation Studies
Hageman (1997) investigated the aromatic ketone/t-amine Type-II photoinitiating system, including benzophenone, for its application in photopolymerization. This research contributes to understanding how benzophenone derivatives can function as initiating species in polymerization processes (Hageman, 1997).
Environmental Applications
Lin et al. (2021) demonstrated the successful treatment of high concentrations of benzophenone through co-composting of food waste with sawdust and mature compost. This study is significant for environmental management and showcases the potential for biodegradation of benzophenone derivatives (Lin, Cheruiyot, Hoang, Le, Tran, & Bui, 2021).
Safety and Hazards
The Safety Data Sheet (SDS) for 2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety information, it’s recommended to refer to the SDS.
properties
IUPAC Name |
(2,3-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-6-4-9-20(17(16)2)21(24)19-8-5-7-18(14-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJNMJUAMYVSEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643427 |
Source
|
Record name | (2,3-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898788-70-0 |
Source
|
Record name | Methanone, (2,3-dimethylphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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